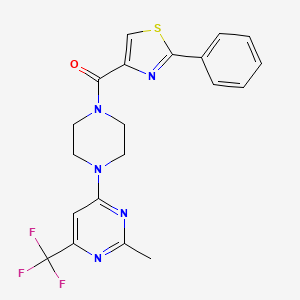

(4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]-(2-phenyl-1,3-thiazol-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18F3N5OS/c1-13-24-16(20(21,22)23)11-17(25-13)27-7-9-28(10-8-27)19(29)15-12-30-18(26-15)14-5-3-2-4-6-14/h2-6,11-12H,7-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOOTOVLKYZEBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)N2CCN(CC2)C(=O)C3=CSC(=N3)C4=CC=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18F3N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone, identified by its CAS number 2034412-44-5, is a complex organic molecule with potential biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

The molecular formula of the compound is with a molecular weight of 417.4 g/mol. The structure includes a trifluoromethyl group, which is known to enhance the biological activity of compounds by improving their lipophilicity and metabolic stability.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 417.4 g/mol |

| CAS Number | 2034412-44-5 |

| Structure | Chemical Structure |

Anticancer Activity

Recent studies have highlighted the anticancer potential of similar compounds featuring piperazine and thiazole moieties. For example, derivatives of thiazole-pyrimidine compounds have shown significant antiproliferative activities in various cancer cell lines:

- NCI-60 Cell Line Screening : A related compound demonstrated a growth inhibition (GI) value of 86.28% against the HOP-92 non-small cell lung cancer line at a concentration of 10 μM. Other derivatives exhibited GI values ranging from 40.87% to 46.14% against colorectal and breast cancer cell lines, indicating strong anticancer properties .

- Mechanism of Action : The mechanism involves the inhibition of specific kinase receptors, which are crucial in cancer cell proliferation and survival. The trifluoromethyl group enhances binding affinity to these targets, leading to effective modulation of signaling pathways associated with tumor growth .

Case Studies

Several case studies highlight the biological activity of piperazine and thiazole derivatives:

- Study on Thiazole Derivatives : A study synthesized various thiazole-pyrimidine derivatives and assessed their biological activities against cancer cell lines. The results indicated that structural modifications could lead to enhanced anticancer activity .

- Antimicrobial Screening : Another investigation into structurally similar compounds revealed varying degrees of microbial inhibition depending on the functional groups attached to the core structure, emphasizing the importance of chemical modifications in enhancing biological activity .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiazole and piperazine groups is believed to enhance the efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 12 µg/mL |

| Compound B | S. aureus | 10 µg/mL |

| Compound C | P. aeruginosa | 15 µg/mL |

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Antitumor Activity

Studies have shown that thiazole derivatives can induce apoptosis in cancer cells by activating caspase pathways and down-regulating anti-apoptotic proteins. The specific compound under discussion has been reported to exhibit similar effects, indicating potential use in cancer therapy.

Case Study:

A study published in Cancer Research demonstrated that a related compound led to significant tumor regression in xenograft models by inducing cell cycle arrest and apoptosis through mitochondrial dysfunction .

Potential Therapeutic Applications

Given its promising biological activities, (4-(2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperazin-1-yl)(2-phenylthiazol-4-yl)methanone could be explored for several therapeutic applications:

- Antimicrobial Drugs : Development of new antibiotics targeting resistant bacterial strains.

- Oncology : Formulation as an adjunct therapy in cancer treatment regimens due to its apoptotic properties.

- Neuropharmacology : Investigating its effects on neurological disorders, given the piperazine structure's known interactions with neurotransmitter systems.

Q & A

Q. Table 1: Structural Motifs and Functional Roles

| Motif | Role | Characterization Method |

|---|---|---|

| Pyrimidine | Hydrogen-bond acceptor | NMR (1H, 13C), X-ray |

| Trifluoromethyl | Lipophilicity enhancer | LogP analysis, HPLC |

| Piperazine | Solubility modulator | pKa determination, solubility assays |

Basic: Which analytical methods are optimal for verifying structural integrity and purity?

Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy : Confirm backbone connectivity (e.g., piperazine CH2 signals at δ 2.5–3.5 ppm).

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ ion).

- HPLC-PDA : Assess purity (>97% by area normalization; see for purity standards) .

- X-ray Crystallography : Resolve stereochemistry and crystal packing (as in for related piperazine derivatives) .

Q. Table 2: Analytical Parameters

| Method | Target Parameter | Detection Limit |

|---|---|---|

| HPLC | Purity (UV 254 nm) | 0.1% impurities |

| HRMS | Mass accuracy | <2 ppm error |

Advanced: How should target-specificity assays be designed to evaluate kinase inhibition?

Answer:

Stepwise Approach :

Kinase Profiling : Use a panel of 50–100 kinases (e.g., ATP-binding sites) to identify off-target effects.

Competitive Binding Assays : Employ fluorescence polarization or TR-FRET with labeled ATP analogs.

Cellular Validation : Measure IC50 in cell lines overexpressing the target kinase vs. wild-type.

Data Contradiction Resolution : Discrepancies between biochemical and cellular IC50 values may arise due to membrane permeability (assess via PAMPA assay) or efflux pumps (use inhibitors like verapamil) .

Advanced: How can metabolic stability studies elucidate the role of the trifluoromethyl group?

Answer:

Methodology :

- In Vitro Microsomal Assays : Incubate with human liver microsomes (HLM) and quantify parent compound depletion via LC-MS/MS.

- Comparative Analysis : Synthesize analogs lacking the trifluoromethyl group and compare half-lives.

Example Findings :

notes that trifluoromethyl groups reduce oxidative metabolism by cytochrome P450 enzymes, increasing half-lives by 2–3× in related compounds .

Q. Table 3: Metabolic Stability Parameters

| Compound Variant | t1/2 (HLM) | Major Metabolites |

|---|---|---|

| Trifluoromethyl | 45 min | Demethylation products |

| Non-fluorinated | 18 min | Hydroxylated derivatives |

Basic: What synthetic strategies are viable for constructing the pyrimidine-thiazole core?

Answer:

Key Steps :

Pyrimidine Synthesis : Condensation of β-keto esters with guanidine derivatives under acidic conditions.

Piperazine Coupling : Nucleophilic substitution of chloropyrimidine with piperazine (60–80°C, DMF).

Thiazole Formation : Hantzsch thiazole synthesis using α-bromo ketones and thiourea.

Critical Note : Monitor reaction intermediates via TLC and isolate via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Advanced: How to address discrepancies between computational docking and experimental binding data?

Answer:

Root Causes :

- Conformational Flexibility : Use molecular dynamics simulations to account for protein loop movements.

- Solvation Effects : Compare docking scores with explicit solvent models (e.g., MM-PBSA).

- Experimental Variability : Replicate assays under controlled pH (7.4) and ionic strength (150 mM NaCl).

Case Study : highlights environmental factors (e.g., buffer composition) altering compound behavior in vitro .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods for weighing and synthesis (per for related piperazines).

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What in vivo models are appropriate for assessing neurotoxicity risks?

Answer:

- Rodent Models : Dose rats (10–100 mg/kg, oral) and monitor for CNS effects (rotarod test, open field).

- Biomarker Analysis : Measure plasma levels of GFAP (astrocytosis marker) and TNF-α (neuroinflammation).

- Histopathology : Examine brain sections for neuronal necrosis (H&E staining).

Reference : ’s split-plot design can be adapted for longitudinal toxicity studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.